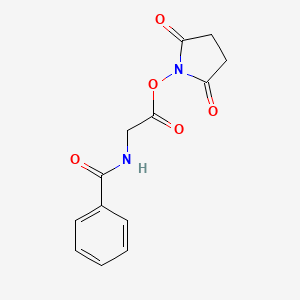
Heptadecyl 2,3-bis(hexadecyloxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecyl 2,3-bis(hexadecyloxy)propanoate is an ester compound characterized by its long alkyl chains and ester functional group. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers. This compound, in particular, is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadecyl 2,3-bis(hexadecyloxy)propanoate can be synthesized through the esterification of heptadecanol with 2,3-bis(hexadecyloxy)propanoic acid. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor, where they are heated and mixed with the acid catalyst. The esterification reaction is monitored and controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Heptadecyl 2,3-bis(hexadecyloxy)propanoate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst, such as hydrochloric acid.
Major Products Formed
Scientific Research Applications
Heptadecyl 2,3-bis(hexadecyloxy)propanoate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of heptadecyl 2,3-bis(hexadecyloxy)propanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical reactions. The compound’s long alkyl chains also contribute to its hydrophobic interactions with lipid membranes, making it useful in lipid-based formulations .
Comparison with Similar Compounds
Similar Compounds
Heptadecyl 2,3-bis(dodecyloxy)propanoate: Similar in structure but with shorter alkyl chains.
Ethyl acetate: A simpler ester with shorter alkyl chains and different chemical properties.
Methyl butyrate: Another ester with a different alkyl chain length and structure.
Uniqueness
Heptadecyl 2,3-bis(hexadecyloxy)propanoate is unique due to its long alkyl chains, which impart specific hydrophobic properties and make it suitable for applications in lipid-based systems and industrial formulations .
Properties
CAS No. |
64713-42-4 |
|---|---|
Molecular Formula |
C52H104O4 |
Molecular Weight |
793.4 g/mol |
IUPAC Name |
heptadecyl 2,3-dihexadecoxypropanoate |
InChI |
InChI=1S/C52H104O4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56-52(53)51(55-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-54-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h51H,4-50H2,1-3H3 |
InChI Key |
RUJIFOILRKUFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


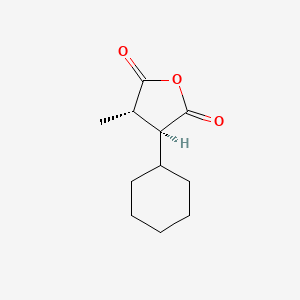
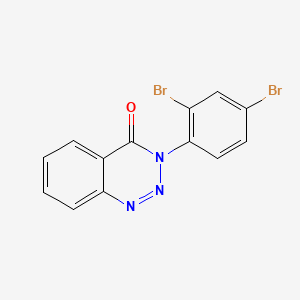
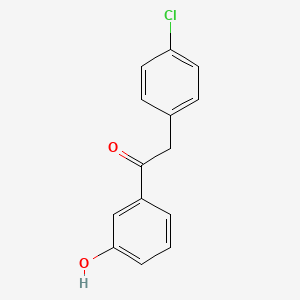
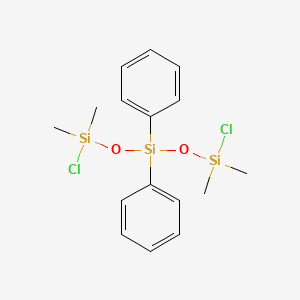

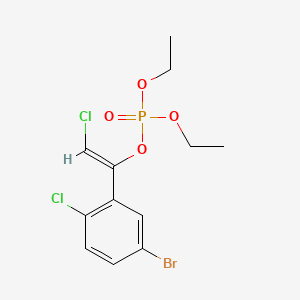
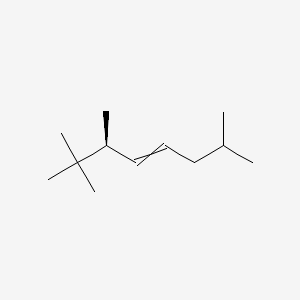
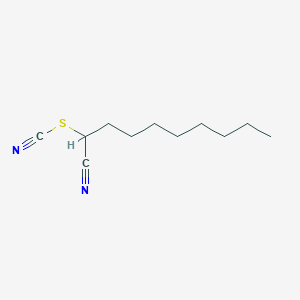
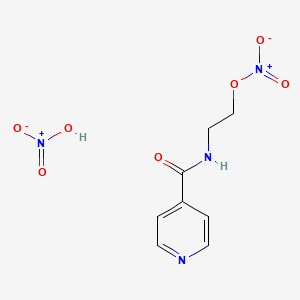
![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)
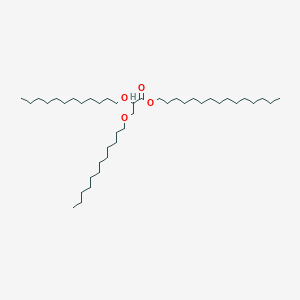
![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
![(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14485755.png)
